2-(1,3-Benzothiazol-2(3H)-ylidene)-3-(2-furyl)-3-oxopropanenitrile 2-(1,3-Benzothiazol-2(3H)-ylidene)-3-(2-furyl)-3-oxopropanenitrile
Brand Name: Vulcanchem
CAS No.: 304897-11-8
VCID: VC0382284
InChI: InChI=1S/C14H8N2O2S/c15-8-9(13(17)11-5-3-7-18-11)14-16-10-4-1-2-6-12(10)19-14/h1-7,17H/b13-9-
SMILES: C1=CC=C2C(=C1)N=C(S2)C(=C(C3=CC=CO3)O)C#N
Molecular Formula: C14H8N2O2S
Molecular Weight: 268.29g/mol

2-(1,3-Benzothiazol-2(3H)-ylidene)-3-(2-furyl)-3-oxopropanenitrile

CAS No.: 304897-11-8

Main Products

VCID: VC0382284

Molecular Formula: C14H8N2O2S

Molecular Weight: 268.29g/mol

2-(1,3-Benzothiazol-2(3H)-ylidene)-3-(2-furyl)-3-oxopropanenitrile - 304897-11-8

CAS No. 304897-11-8
Product Name 2-(1,3-Benzothiazol-2(3H)-ylidene)-3-(2-furyl)-3-oxopropanenitrile
Molecular Formula C14H8N2O2S
Molecular Weight 268.29g/mol
IUPAC Name (Z)-2-(1,3-benzothiazol-2-yl)-3-(furan-2-yl)-3-hydroxyprop-2-enenitrile
Standard InChI InChI=1S/C14H8N2O2S/c15-8-9(13(17)11-5-3-7-18-11)14-16-10-4-1-2-6-12(10)19-14/h1-7,17H/b13-9-
Standard InChIKey FZMOVWVPQOHLKQ-LCYFTJDESA-N
Isomeric SMILES C1=CC=C2C(=C1)N=C(S2)/C(=C(/C3=CC=CO3)\O)/C#N
SMILES C1=CC=C2C(=C1)N=C(S2)C(=C(C3=CC=CO3)O)C#N
Canonical SMILES C1=CC=C2C(=C1)N=C(S2)C(=C(C3=CC=CO3)O)C#N
Solubility 40.2 [ug/mL]
PubChem Compound 2789038
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator